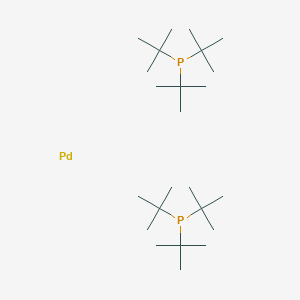
Bis(tri-tert-butylphosphine)palladium(0)
Overview
Description
Bis(tri-tert-butylphosphine)palladium(0), also known as Pd(t-Bu3P)2, is a compound with the empirical formula C24H54P2Pd . It is used as a catalyst in various coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Synthesis Analysis
The synthesis process of Bis(tri-tert-butylphosphine)palladium(0) involves reacting a palladium substrate and tri-tert-butylphosphine in an N,N-dimethyl formamide solvent. The reaction takes place at 20-40°C for 2-4 hours .Molecular Structure Analysis
The molecular weight of Bis(tri-tert-butylphosphine)palladium(0) is 511.05 . Its SMILES string is [Pd].CC©©P(C©©C)C©©C.CC©©P(C©©C)C©©C .Chemical Reactions Analysis
As a catalyst, Bis(tri-tert-butylphosphine)palladium(0) is involved in various types of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
Bis(tri-tert-butylphosphine)palladium(0) is a solid at 20°C. It should be stored under inert gas at a temperature below 0°C to avoid conditions such as exposure to air and heat .Scientific Research Applications
Transition-Metal-Catalyzed Cross-Coupling Reactions
Bis(tri-tert-butylphosphine)palladium(0) has been shown to be superior in transition-metal-catalyzed cross-coupling reactions compared to the classical [Pd(Ph3P)4] catalyst . It’s not only efficient for typical cross-coupling reactions, such as Stille, Negishi, Suzuki, Heck, Sonogashira, or Buchwald–Hartwig aminations, with electrophiles R-X (X = Cl, Br, I, OTf, SO2Cl and others), but also for cross-coupling of organolithium reagents .
Cross-Coupling of Organolithium Reagents
Feringa and coworkers reported [Pd(t-Bu3P)2]-catalyzed cross-coupling reactions between alkyllithium reagents and a variety of aryl- and alkenylbromides under mild conditions . These cross-coupling reactions are highly selective, avoiding lithium–halogen exchange and homocoupling side reactions .
Suzuki Coupling
Bis(tri-tert-butylphosphine)palladium(0) is used as a catalyst for Suzuki coupling on a multisubstituted sp3-carbon .
Stille Coupling
It is also used as a catalyst for Stille coupling reaction of aryl chlorides .
Negishi Coupling
This compound serves as a catalyst for Negishi coupling reaction .
Heck Coupling
Bis(tri-tert-butylphosphine)palladium(0) is used for Heck coupling to form tetrasubstituted olefins .
Buchwald-Hartwig Amination
It is used as a catalyst for Buchwald-Hartwig amination of aryl halide .
Other Applications
Apart from the above, it has been used for arylations of hydrosiloxanes, decarboxylative cross-coupling reactions, carbonylations and aminocarbonylations, carboiodinations, C-H functionalizations, cyanations, methylenation of olefins and annulation reactions .
In recent years, Bis(tri-tert-butylphosphine)palladium(0) has become one of the best new-generation catalysts and plays an important role in organic synthesis .
Mechanism of Action
Target of Action
Bis(tri-tert-butylphosphine)palladium(0) is a palladium complex that primarily targets organic compounds in chemical reactions . It acts as a catalyst, facilitating the transformation of these compounds during various types of coupling reactions .
Mode of Action
This compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . It does this by lowering the activation energy required for the reaction to proceed . The large tert-butyl groups in the compound provide steric hindrance, which can influence the selectivity of the reactions .
Biochemical Pathways
Bis(tri-tert-butylphosphine)palladium(0) is involved in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama coupling . These reactions are crucial in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis .
Pharmacokinetics
Instead, its effectiveness is more related to its catalytic activity and stability under reaction conditions .
Result of Action
The result of Bis(tri-tert-butylphosphine)palladium(0)'s action is the efficient formation of new organic compounds through various coupling reactions . Its use can lead to high yields and selectivities in these reactions, making it a valuable tool in organic synthesis .
Safety and Hazards
properties
IUPAC Name |
palladium;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOYLRVSVOCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370359 | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tri-tert-butylphosphine)palladium(0) | |
CAS RN |
53199-31-8 | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)







